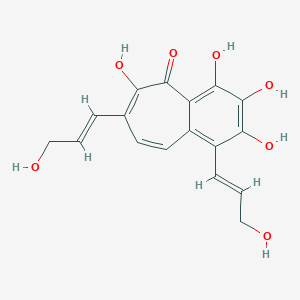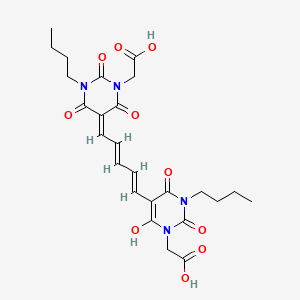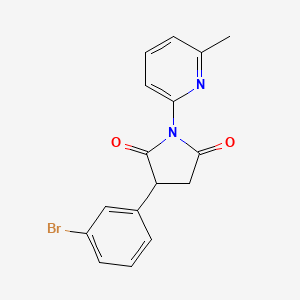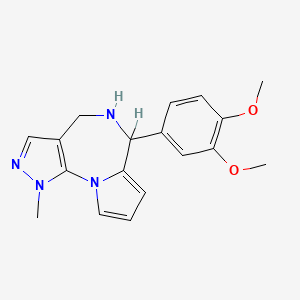
5,6-Dihydro-6-(3,4-dimethoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,6-Dihydro-6-(3,4-dimethoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine” is a complex organic compound that belongs to the class of pyrazolo-pyrrolo-diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fused ring system with multiple heteroatoms, makes it an interesting subject for chemical and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-Dihydro-6-(3,4-dimethoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine” typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, pyrrole derivatives, and diazepine precursors. Key steps may involve:
Cyclization Reactions: Formation of the fused ring system through cyclization reactions under acidic or basic conditions.
Substitution Reactions: Introduction of the dimethoxyphenyl and methyl groups via nucleophilic substitution.
Reduction Reactions: Reduction of intermediate compounds to achieve the desired dihydro form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully reduced form.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Modulating receptor activity to achieve therapeutic effects.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: Known for their anti-cancer properties.
Pyrrolo[2,3-d]pyrimidines: Studied for their anti-inflammatory effects.
Diazepines: Widely used in the treatment of anxiety and insomnia.
Uniqueness
“5,6-Dihydro-6-(3,4-dimethoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine” stands out due to its unique fused ring system and the presence of multiple functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Propiedades
Número CAS |
156032-69-8 |
|---|---|
Fórmula molecular |
C18H20N4O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
9-(3,4-dimethoxyphenyl)-3-methyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C18H20N4O2/c1-21-18-13(11-20-21)10-19-17(14-5-4-8-22(14)18)12-6-7-15(23-2)16(9-12)24-3/h4-9,11,17,19H,10H2,1-3H3 |
Clave InChI |
ZESQOGUCUCVXBJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CNC(C3=CC=CN32)C4=CC(=C(C=C4)OC)OC)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


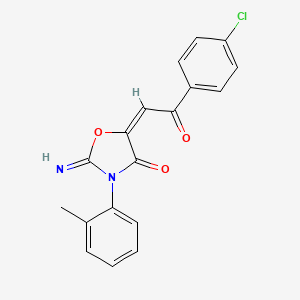
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)
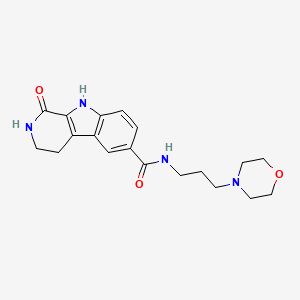

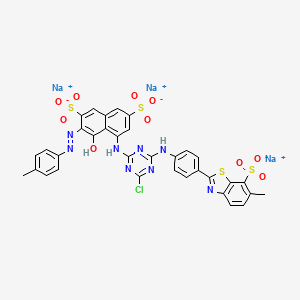
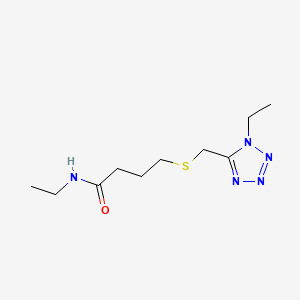


![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
